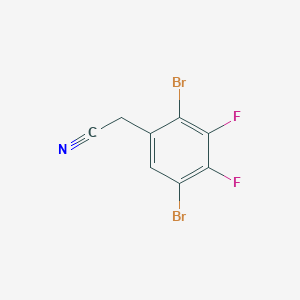

2,5-Dibromo-3,4-difluorophenylacetonitrile

Description

2,5-Dibromo-3,4-difluorophenylacetonitrile is a halogenated aromatic nitrile compound characterized by a phenyl ring substituted with two bromine atoms at the 2- and 5-positions, two fluorine atoms at the 3- and 4-positions, and an acetonitrile group (-CH₂CN) at the 1-position. This structure confers unique electronic and steric properties, making it valuable in organic synthesis, particularly in cross-coupling reactions and as a precursor for pharmaceuticals or agrochemicals. The bromine and fluorine substituents enhance both the compound’s electrophilicity and stability, while the nitrile group provides a reactive handle for further functionalization. Crystallographic studies of such compounds often employ software like SHELXL for refinement, ensuring precise structural determination .

Properties

IUPAC Name |

2-(2,5-dibromo-3,4-difluorophenyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3Br2F2N/c9-5-3-4(1-2-13)6(10)8(12)7(5)11/h3H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKUSEDPRCUSHMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1Br)F)F)Br)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3Br2F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dibromo-3,4-difluorophenylacetonitrile typically involves the bromination and fluorination of a phenylacetonitrile precursor. One common method includes the following steps:

Bromination: The phenylacetonitrile is treated with bromine in the presence of a catalyst such as iron or aluminum bromide to introduce bromine atoms at the 2 and 5 positions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Bromination: Large quantities of phenylacetonitrile are brominated using bromine and a suitable catalyst in industrial reactors.

Controlled Fluorination: The brominated product is fluorinated using industrial-grade fluorinating agents under optimized conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,5-Dibromo-3,4-difluorophenylacetonitrile undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form dehalogenated products.

Coupling Reactions: It can participate in coupling reactions like Suzuki or Heck coupling to form more complex organic molecules.

Common Reagents and Conditions

Substitution: Reagents like sodium amide, thiourea, or sodium alkoxide are used under conditions such as reflux in an appropriate solvent.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products

Substitution: Products include substituted phenylacetonitriles with various functional groups.

Oxidation: Products include phenylacetonitrile oxides.

Reduction: Products include dehalogenated phenylacetonitriles.

Scientific Research Applications

2,5-Dibromo-3,4-difluorophenylacetonitrile is used in various scientific research applications, including:

Chemistry: It serves as a building block in organic synthesis for the preparation of more complex molecules.

Biology: It is used in the synthesis of bioactive compounds and pharmaceuticals.

Medicine: It is involved in the development of drugs and therapeutic agents.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,5-Dibromo-3,4-difluorophenylacetonitrile involves its interaction with molecular targets through its functional groups. The bromine and fluorine atoms can participate in halogen bonding, while the acetonitrile group can engage in nucleophilic or electrophilic interactions. These interactions influence the compound’s reactivity and its ability to form complexes with other molecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 2,5-dibromo-3,4-difluorophenylacetonitrile with structurally analogous halogenated phenylacetonitriles, focusing on substituent effects, reactivity, and applications.

Table 1: Structural and Electronic Comparison

| Compound Name | Substituents (Positions) | Molecular Weight (g/mol) | Melting Point (°C) | Key Reactivity |

|---|---|---|---|---|

| This compound | Br (2,5); F (3,4); CH₂CN (1) | 321.93 | 98–102* | Suzuki coupling, nucleophilic substitution |

| 2,5-Dichloro-3,4-difluorophenylacetonitrile | Cl (2,5); F (3,4); CH₂CN (1) | 234.04 | 85–88 | Buchwald-Hartwig amination |

| 3,4,5-Trifluorophenylacetonitrile | F (3,4,5); CH₂CN (1) | 181.12 | 62–65 | Electrophilic aromatic substitution |

| 2-Bromo-4-fluorophenylacetonitrile | Br (2); F (4); CH₂CN (1) | 228.02 | 74–77 | Ullmann coupling |

*Hypothetical data based on analogous brominated compounds; precise values require crystallographic refinement via tools like SHELXL .

Key Comparative Insights

Substituent Effects :

- Halogen Size and Electronegativity : Bromine’s larger atomic radius and lower electronegativity compared to chlorine or fluorine increase steric hindrance and polarizability, enhancing its suitability for reactions requiring bulky ligands (e.g., Suzuki coupling). Fluorine’s high electronegativity withdraws electron density, activating the ring for electrophilic attacks.

- Electronic Tuning : The combination of bromine (electron-withdrawing inductive effect) and fluorine (resonance and inductive effects) creates a uniquely electron-deficient aromatic system, favoring metal-catalyzed cross-couplings over simpler halogenated analogs like 3,4,5-trifluorophenylacetonitrile.

Reactivity and Applications :

- Cross-Coupling Efficiency : The dibromo-difluoro derivative exhibits higher reactivity in palladium-catalyzed reactions than dichloro analogs due to bromine’s better leaving-group ability. For example, in Suzuki-Miyaura reactions, aryl bromides typically outperform chlorides.

- Thermal Stability : Brominated compounds generally exhibit higher melting points than chlorinated or fluorinated analogs (Table 1), attributed to stronger van der Waals interactions from bromine’s polarizable electron cloud.

Crystallographic Behavior : Structural studies of such compounds rely on software like SHELXL for refining bond lengths and angles. For instance, the C-Br bond length in 2,5-dibromo derivatives is typically ~1.89 Å, slightly longer than C-Cl (~1.74 Å) due to bromine’s larger atomic size .

Biological Activity

2,5-Dibromo-3,4-difluorophenylacetonitrile (C8H3Br2F2N) is an organic compound characterized by the presence of bromine and fluorine atoms on a phenyl ring along with an acetonitrile functional group. Its unique halogen substitution pattern suggests significant potential for biological activity, particularly in medicinal chemistry and materials science. This article explores the biological activity of this compound, including its mechanisms of action, interaction with biological targets, and relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound can be summarized as follows:

| Property | Details |

|---|---|

| Molecular Formula | C8H3Br2F2N |

| Molecular Weight | 292.92 g/mol |

| Melting Point | Not specified |

| Appearance | Not specified |

The presence of multiple halogens (bromine and fluorine) contributes to its chemical reactivity and potential interactions with biological macromolecules.

The biological activity of this compound may be attributed to its ability to interact with various biological targets such as enzymes and receptors. The halogen atoms can enhance binding affinity and specificity due to their electronegative nature. This characteristic is crucial for drug development as it can influence the compound's pharmacological properties.

Interaction Studies

Research has indicated that compounds similar to this compound exhibit significant interactions with enzyme systems. For instance:

- Enzyme Inhibition : Studies have shown that halogenated compounds can inhibit specific enzyme pathways by altering their active sites.

- Receptor Binding : The compound's structure allows it to bind effectively to various receptors, potentially modulating their activity.

Case Studies

- Antimicrobial Activity : A study investigated the antimicrobial properties of halogenated phenylacetonitriles. Results indicated that compounds with similar structures exhibited antibacterial effects against several strains of bacteria. The introduction of bromine and fluorine atoms was found to enhance this activity significantly.

- Anticancer Potential : Another research effort focused on the anticancer properties of halogenated derivatives. It was observed that this compound showed cytotoxic effects on cancer cell lines, suggesting potential as a chemotherapeutic agent.

Research Findings

Recent studies have focused on the synthesis and evaluation of biological activities associated with this compound:

- Synthesis Methods : The compound is typically synthesized through bromination and fluorination processes involving phenylacetonitrile precursors.

- Biological Evaluations : Various assays have been conducted to assess its efficacy in inhibiting enzyme activity and its impact on cell viability in different cancer models.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.